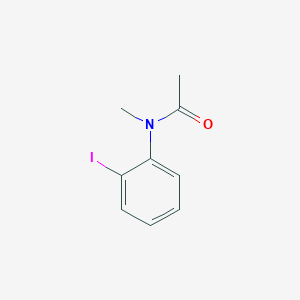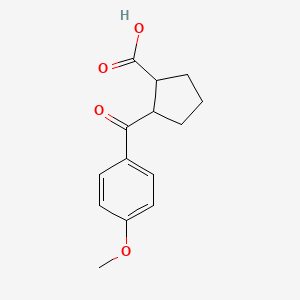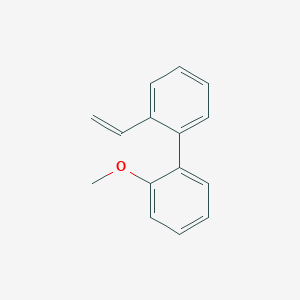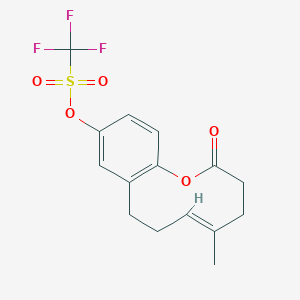
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is an organic compound with the molecular formula C24H24O2 It is characterized by the presence of a benzoic acid moiety substituted with a tert-butylphenyl and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with phenylmagnesium bromide (Grignard reagent) to form the corresponding tertiary alcohol. This intermediate is then oxidized to the ketone, which undergoes a Friedel-Crafts acylation with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile in aromatic substitution reactions, forming cationic intermediates that react with nucleophiles. Additionally, its structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-tert-Butylphenylboronic acid
- Methyl 4-tert-butylbenzoate
- 4-tert-Butylphenol
Uniqueness
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and phenylmethyl groups on the benzoic acid moiety imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C24H24O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C24H24O2/c1-24(2,3)21-15-13-19(14-16-21)22(17-7-5-4-6-8-17)18-9-11-20(12-10-18)23(25)26/h4-16,22H,1-3H3,(H,25,26) |
Clave InChI |
YTRLFXJIWUOSDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)
![Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)




![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
acetate](/img/structure/B14117186.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)



